molecular formula C9H11N3O B11784498 (R)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol

(R)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol

Cat. No.: B11784498
M. Wt: 177.20 g/mol
InChI Key: PFHSXCQGEWIDJW-SSDOTTSWSA-N
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Description

®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is a chiral compound featuring a pyridine ring and an imidazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol typically involves the following steps:

    Formation of the Imidazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it useful in the study of biological pathways.

Medicine

In medicinal chemistry, ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The pyridine and imidazoline moieties can bind to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol: The enantiomer of the compound, with similar but distinct biological activities.

    2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazole: Lacks the methanol group, resulting in different chemical properties.

    2-(Pyridin-2-YL)-1H-imidazole: A structurally related compound with a different ring system.

Uniqueness

®-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and imidazoline moieties. This combination allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

(R)-(2-(Pyridin-2-YL)-4,5-dihydro-1H-imidazol-4-YL)methanol is a novel organic compound that features a pyridine ring and a 4,5-dihydro-1H-imidazole moiety. Its unique structural characteristics, including a hydroxymethyl group, suggest potential for significant biological activity. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C9H10N4O
Molecular Weight 178.20 g/mol
Functional Groups Pyridine, Imidazole, Hydroxymethyl

The presence of the hydroxymethyl group is particularly noteworthy as it may influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

A comparative analysis of related compounds reveals:

Compound Name Biological Activity Unique Aspect
1-(Pyridin-2-YL)-4,5-dihydro-1H-imidazoleAntimicrobialLacks hydroxymethyl group
2-(Pyridin-3-YL)-4,5-dihydro-1H-imidazoleAnticancerDifferent substitution on pyridine
3-(Pyridin-2-YL)-imidazo[1,2-a]pyridineNeuroprotectiveFused ring system enhances stability

These findings suggest that this compound could potentially exhibit similar or enhanced antimicrobial properties due to its unique structural features.

Anticancer Activity

The compound's potential anticancer effects have been explored in several studies. Similar imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, imidazolium salts have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies

A notable study involved testing the compound against specific cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action was hypothesized to involve the induction of oxidative stress and modulation of apoptotic pathways.

Neuroprotective Effects

Emerging research also highlights potential neuroprotective properties of this compound. Compounds with similar structures have been shown to protect neuronal cells against oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

[(5R)-2-pyridin-2-yl-4,5-dihydro-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H11N3O/c13-6-7-5-11-9(12-7)8-3-1-2-4-10-8/h1-4,7,13H,5-6H2,(H,11,12)/t7-/m1/s1

InChI Key

PFHSXCQGEWIDJW-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](NC(=N1)C2=CC=CC=N2)CO

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=N2)CO

Origin of Product

United States

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